Brd7-IN-3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

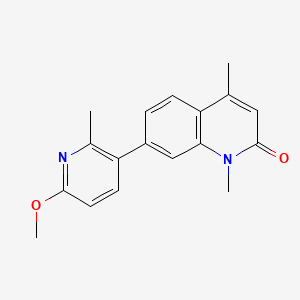

C18H18N2O2 |

|---|---|

分子量 |

294.3 g/mol |

IUPAC名 |

7-(6-methoxy-2-methyl-3-pyridinyl)-1,4-dimethylquinolin-2-one |

InChI |

InChI=1S/C18H18N2O2/c1-11-9-18(21)20(3)16-10-13(5-6-14(11)16)15-7-8-17(22-4)19-12(15)2/h5-10H,1-4H3 |

InChIキー |

NIKNWIMZQISDHR-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)C3=C(N=C(C=C3)OC)C)C |

製品の起源 |

United States |

Foundational & Exploratory

The Role of Brd7-IN-3 in the Regulation of the SWI/SNF Chromatin Remodeling Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Switch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complexes are critical regulators of gene expression, and their dysregulation is implicated in a multitude of human cancers. Bromodomain-containing protein 7 (BRD7) is a key subunit of the Polybromo-associated BAF (PBAF) subclass of SWI/SNF complexes. The small molecule inhibitor, Brd7-IN-3, has emerged as a valuable tool for probing the function of BRD7 within this complex. This technical guide provides an in-depth overview of the role of this compound in the regulation of the SWI/SNF complex, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows.

Introduction to BRD7 and the SWI/SNF Complex

The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby modulating gene expression.[1] This large, multi-subunit complex exists in several forms in mammals, with the PBAF complex being distinguished by the presence of specific subunits, including BRD7.[2][3] BRD7 contains a bromodomain, a structural motif that recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby tethering the PBAF complex to specific genomic loci.[4] Through this interaction, BRD7 plays a crucial role in the transcriptional regulation of genes involved in various cellular processes, including cell cycle control and tumor suppression.[4][5][6] Emerging evidence suggests that BRD7's function is implicated in several cancer types, making it an attractive target for therapeutic intervention.[4][5]

This compound: A Chemical Probe for BRD7 Function

This compound (also known as compound 1-78) is a synthetic small molecule designed as a potent and selective inhibitor of the bromodomain of BRD7.[7][8][9][10] By competitively binding to the acetyl-lysine binding pocket of BRD7's bromodomain, this compound disrupts the interaction between the PBAF complex and acetylated histones. This disruption leads to altered gene expression and provides a powerful means to investigate the specific roles of BRD7 in cellular processes.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, providing a comparative view of its activity against BRD7 and its close homolog, BRD9.

| Parameter | Target | Value | Reference |

| IC50 | BRD7 | 1.6 µM | [11] |

| IC50 | BRD9 | 2.7 µM | [11] |

| Binding Affinity (Kd) | BRD7 | 1.2 µM (MST) | [7] |

| Binding Affinity (Kd) | BRD9 | No binding detected (MST) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound and its effects on the SWI/SNF complex.

Synthesis of this compound (Compound 1-78)

The synthesis of this compound involves a multi-step chemical process. The general scheme is outlined below, with specific reagents and conditions detailed in the referenced literature.[12]

Caption: Synthetic scheme for this compound.[12]

Protocol:

-

Step a: Treatment of the starting material with sodium hydride (NaH) in anhydrous dimethylformamide (DMF), followed by the addition of methyl iodide (CH3I) at 0°C and warming to room temperature for 16 hours.[12]

-

Step b: Suzuki coupling using Pd(dppf)Cl2 and cesium carbonate (Cs2CO3) in anhydrous DMF under reflux for 16 hours.[12]

-

Step c: A second Suzuki coupling with Pd(dppf)Cl2 and Cs2CO3 in anhydrous 1,4-dioxane under reflux for 48-72 hours.[12]

-

Step d: Reaction of an aryl aldehyde in tetrahydrofuran (B95107) (THF) at 0°C with a Grignard reagent, followed by quenching.[12]

-

Step e: Oxidation of the resulting alcohol using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM).[12]

Note: For detailed reaction conditions, purification, and characterization, refer to the primary literature.[12]

Bromodomain Inhibition Assay (e.g., AlphaScreen)

This protocol outlines a general method to determine the IC50 of an inhibitor against a bromodomain protein.

Caption: Workflow for a bromodomain inhibition assay.

Protocol:

-

Prepare a reaction mixture containing the recombinant BRD7 or BRD9 bromodomain protein, a biotinylated acetylated histone peptide substrate, and varying concentrations of this compound in an appropriate assay buffer.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Add Streptavidin-coated Donor beads, which will bind to the biotinylated histone peptide.

-

Add Acceptor beads conjugated to an antibody that recognizes a tag on the bromodomain protein (e.g., His-tag).

-

Incubate the plate in the dark to allow for bead association.

-

Measure the AlphaScreen signal using a suitable plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity through the protein-peptide interaction.

-

Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

This protocol is used to verify the interaction between BRD7 and other subunits of the SWI/SNF complex in a cellular context.

Caption: General workflow for Co-Immunoprecipitation.

Protocol:

-

Culture and harvest cells of interest.

-

Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody specific for BRD7 overnight at 4°C.

-

Add Protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.

-

Wash the beads several times with lysis buffer to remove unbound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against other SWI/SNF subunits (e.g., BRG1, BAF155) to detect co-precipitated proteins.[13][14]

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is a powerful technique to map genome-wide chromatin accessibility and assess the impact of this compound on the ability of the SWI/SNF complex to remodel chromatin.

Caption: Workflow for ATAC-seq experiment.

Protocol:

-

Culture cells and treat with this compound or a vehicle control for the desired time.

-

Harvest a small number of cells (e.g., 50,000) and isolate the nuclei.[15]

-

Perform the transposition reaction by incubating the nuclei with hyperactive Tn5 transposase, which will simultaneously fragment the DNA in open chromatin regions and ligate sequencing adapters.[15][16][17][18]

-

Perform quality control on the library (e.g., using a Bioanalyzer).

-

Sequence the library using a high-throughput sequencing platform.[16][17]

-

Analyze the sequencing data to identify regions of the genome with differential chromatin accessibility between the this compound treated and control samples.

Signaling Pathways and Regulatory Mechanisms

BRD7, as a component of the PBAF complex, is involved in several signaling pathways that are crucial for cellular homeostasis and are often dysregulated in cancer.

BRD7 in the PBAF Complex and Transcriptional Regulation

The canonical function of BRD7 is to anchor the PBAF complex to acetylated histones at specific gene promoters and enhancers. This recruitment facilitates chromatin remodeling by the ATPase subunit (BRG1 or BRM), leading to either activation or repression of target gene transcription.[2][19]

Caption: Inhibition of BRD7 by this compound disrupts PBAF recruitment.

BRD7 in Cancer-Related Signaling Pathways

BRD7 has been shown to interact with and modulate the activity of key tumor suppressor proteins and oncogenic pathways.

-

p53 Pathway: BRD7 can interact with p53 and is required for the transcriptional activation of a subset of p53 target genes, thereby promoting cell cycle arrest and apoptosis.[6]

-

BRCA1 Pathway: BRD7 directly binds to BRCA1 and is involved in BRCA1-dependent transcriptional regulation, highlighting a role in DNA repair and tumor suppression.[13][14]

-

Wnt/β-catenin Pathway: The role of BRD7 in this pathway appears to be context-dependent, with reports of both positive and negative regulation.[2]

-

Ras/MEK/ERK Pathway: BRD7 has been shown to inhibit this pro-proliferative pathway.[4][5][20]

Caption: BRD7 interacts with multiple cancer-related signaling pathways.

Conclusion

This compound is an indispensable chemical tool for dissecting the intricate functions of BRD7 within the PBAF chromatin remodeling complex. Its ability to selectively inhibit the BRD7 bromodomain allows for the precise investigation of BRD7's role in gene regulation and its impact on various signaling pathways implicated in cancer. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of targeting BRD7 in human diseases.

References

- 1. devbiology-cobre.omrf.org [devbiology-cobre.omrf.org]

- 2. mdpi.com [mdpi.com]

- 3. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD7: a novel tumor suppressor gene in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma [jcancer.org]

- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - DEVELOPMENT OF TOOLS TO UNDERSTAND THE ROLE OF THE PBAF CHROMATIN REMODELER IN PROSTATE CANCER - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. BRD7, a subunit of SWI/SNF complexes, binds directly to BRCA1 and regulates BRCA1-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ATAC-Seq: Comprehensive Guide to Chromatin Accessibility Profiling - CD Genomics [cd-genomics.com]

- 17. m.youtube.com [m.youtube.com]

- 18. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]

- 19. BRD7, a novel PBAF-specific SWI/SNF subunit, is required for target gene activation and repression in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]

Brd7-IN-3: A Dual Inhibitor of BRD7 and BRD9 Bromodomains

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomains are epigenetic reader modules that recognize acetylated lysine (B10760008) residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription. Their involvement in various diseases, particularly cancer, has established them as attractive targets for therapeutic intervention. Among the 61 identified human bromodomains, BRD7 and BRD9, both components of distinct SWI/SNF chromatin remodeling complexes, have emerged as significant players in cancer biology. BRD7 is often described as a tumor suppressor, involved in pathways such as p53 signaling, while BRD9 is considered an oncogene, implicated in various malignancies. The development of small molecule inhibitors that can modulate the activity of these proteins is a key focus in drug discovery.

This technical guide provides a comprehensive overview of Brd7-IN-3, a dual inhibitor of the bromodomains of BRD7 and BRD9. This compound, also identified as compound 1-78 in its primary publication, serves as a valuable chemical tool for elucidating the biological functions of BRD7 and BRD9.[1]

This compound: A Profile of a Dual Inhibitor

This compound is a potent small molecule that exhibits inhibitory activity against both BRD7 and BRD9 bromodomains. Its dual nature allows for the simultaneous modulation of these two related but functionally distinct epigenetic regulators.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and cellular potency of this compound against BRD7 and BRD9.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Target | IC50 (μM)[2][3] | Kd (nM) (bromoKdELECT)[1] | Kd (μM) (MST)[1] |

| BRD7 | 1.6 | 290 | 1.2 |

| BRD9 | 2.7 | 650 | No binding detected |

Table 2: BROMOscan Selectivity Profile of this compound (at 2 µM)

| Bromodomain | % of Control (DMSO) |

| BRD7 | <10% |

| BRD9 | 25-50% |

| BRPF1 | <10% |

| Other screened bromodomains | >50% |

(Note: A lower % of control indicates stronger binding. Data is inferred from primary literature descriptions.)[1]

Table 3: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Result |

| LNCaP (Prostate Cancer) | CellTiter-Glo | Cell Viability | Growth inhibition observed |

| PC-3 (Prostate Cancer) | CellTiter-Glo | Cell Viability | Minimal effect on growth |

| HEK293T | NanoBRET | Target Engagement | Binds to BRD7 and to a lesser extent BRD9 |

Key Signaling Pathways

This compound, by inhibiting BRD7 and BRD9, can modulate a variety of signaling pathways critical in cancer.

BRD7-Associated Signaling Pathway

BRD7 is a crucial component of pathways that regulate cell cycle and tumor suppression.[4] Its interaction with p53 is vital for the transcriptional activation of a subset of p53 target genes, leading to cell cycle arrest and senescence.[2][4][5]

Caption: BRD7 interaction with p53 and p300 in the nucleus.

BRD9-Associated Signaling Pathway

BRD9 has been shown to play a role in sustaining the activation of the STAT5 pathway in acute myeloid leukemia (AML).[6][7][8][9] It does so by regulating the expression of SOCS3, a suppressor of cytokine signaling.[9]

Caption: BRD9-mediated regulation of the STAT5 signaling pathway.

Experimental Methodologies

The following sections detail the key experimental protocols used in the characterization of this compound, based on the methodologies described in the primary literature.

Experimental Workflow

The discovery and characterization of this compound followed a logical progression from initial screening to cellular evaluation.

Caption: Experimental workflow for the characterization of this compound.

Fluorescence Polarization (FP) Assay

This assay is used to determine the binding affinity of inhibitors to the bromodomain.

-

Principle: The assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled probe. When the probe is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to a larger protein (the bromodomain), its tumbling is slowed, leading to an increase in polarization. An inhibitor will compete with the probe for binding to the bromodomain, causing a decrease in polarization.

-

Protocol:

-

A fluorescently labeled probe (e.g., a derivative of a known bromodomain ligand) is incubated with the purified bromodomain protein (BRD7 or BRD9) in an appropriate assay buffer.

-

Serial dilutions of the test compound (this compound) are added to the wells of a microplate containing the protein-probe mixture.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

The IC50 value is determined by plotting the change in polarization against the inhibitor concentration. The Ki value is then calculated from the IC50.

-

NanoBRET™ Target Engagement Assay

This assay is used to quantify the binding of the inhibitor to its target protein within living cells.

-

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged bromodomain (the donor) and a cell-permeable fluorescent tracer that binds to the bromodomain (the acceptor). When the tracer binds to the NanoLuc-bromodomain fusion protein, energy is transferred from the luciferase to the tracer, resulting in a BRET signal. A test compound that binds to the bromodomain will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

-

Protocol:

-

HEK293T cells are transiently transfected with a plasmid encoding the NanoLuc-BRD7 or NanoLuc-BRD9 fusion protein.

-

The transfected cells are seeded into a multi-well plate.

-

The cells are then treated with a specific NanoBRET tracer at a fixed concentration, along with serial dilutions of the test compound (this compound).

-

After an incubation period to allow for compound entry and binding, the NanoGlo® substrate for the NanoLuc luciferase is added.

-

The donor emission (at 450 nm) and the acceptor emission (at 610 nm) are measured using a plate reader.

-

The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to assess the effect of the inhibitor on the proliferation of cancer cells.

-

Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.

-

Protocol:

-

Prostate cancer cells (e.g., LNCaP, PC-3) are seeded in a multi-well plate and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound or a vehicle control (DMSO).

-

The plates are incubated for a specified period (e.g., 4 to 7 days).

-

The CellTiter-Glo® reagent is added to each well, and the plate is shaken to induce cell lysis.

-

After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader.

-

The effect on cell viability is determined by comparing the luminescent signal in treated wells to that in control wells.

-

Conclusion

This compound is a valuable chemical probe for studying the dual roles of BRD7 and BRD9 in cellular processes. Its characterization through a range of biochemical and cell-based assays provides a solid foundation for its use in elucidating the complex biology of these epigenetic regulators. The detailed methodologies and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting BRD7 and BRD9 in cancer and other diseases.

References

- 1. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Impact of Selective BRD7 Inhibition on Androgen Receptor Signaling in Prostate Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator of gene transcription and a tumor suppressor in various malignancies, including prostate cancer.[1][2] As a key subunit of the PBAF chromatin remodeling complex, BRD7 influences cellular processes by binding to acetylated histones.[3][4][5] The androgen receptor (AR) is a primary driver of prostate cancer progression, making it a central therapeutic target.[6][7] Recent evidence indicates that BRD7 negatively regulates AR-driven transcription, presenting a novel therapeutic avenue.[8][9] This document provides a technical overview of the effects of selective BRD7 inhibitors, using the representative compound 2-77, on AR signaling pathways. It details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the associated biological and experimental workflows.

Mechanism of Action: BRD7 Inhibition

Selective BRD7 inhibitors are small-molecule compounds designed to competitively bind to the acetyl-lysine binding pocket within the bromodomain of the BRD7 protein.[10][11] This targeted action prevents BRD7 from docking onto acetylated histone tails on chromatin.[10]

The functional consequence of this inhibition is the disruption of the PBAF chromatin remodeling complex's ability to regulate gene expression at specific loci.[10] In the context of androgen-dependent prostate cancer, the inhibition of BRD7 has been shown to significantly reduce the expression of AR target genes, an effect that mirrors the activity of direct AR antagonists like enzalutamide.[12] This suggests that BRD7 is a key co-factor required for robust AR-mediated transcription.

Quantitative Data Summary

The following tables summarize the quantitative effects of the selective BRD7 inhibitor 2-77 in prostate cancer cell models.

Table 1: Effect of BRD7 Inhibitor (2-77) on Global Gene Expression in LNCaP Cells

| Treatment Group | Concentration | Duration | Downregulated Genes (FC > 1.5, Padj < 0.05) | Upregulated Genes (FC > 1.5, Padj < 0.05) | Data Source |

| BRD7 Inhibitor (2-77) | 1 µM | 72 h | 661 | 859 | RNA-Seq[12] |

| AR Antagonist (Enzalutamide) | 10 µM | 72 h | 662 | 609 | RNA-Seq[12] |

| A high degree of overlap and correlation was observed in gene expression changes induced by 2-77 and Enzalutamide, confirming a functional link between BRD7 and AR signaling.[12] |

Table 2: Effect of BRD7 Inhibitor (2-77) on Prostate Cancer Cell Proliferation

| Cell Line | AR Status | Treatment (1 µM, 72h) | Outcome | Data Source |

| LNCaP | Positive | BRD7 Inhibitor (2-77) | Growth Affected | Cell Proliferation Assay[12] |

| PC3 | Negative | BRD7 Inhibitor (2-77) | Growth Not Affected | Cell Proliferation Assay[12] |

| The differential effect on proliferation highlights the inhibitor's specific activity in an AR-dependent context. |

Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the androgen receptor signaling pathway and the point of intervention for a selective BRD7 inhibitor.

References

- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical significance of bromodomain-containing protein 7 and its association with tumor progression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The transcriptional regulation role of BRD7 by binding to acetylated histone through bromodomain | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of potent and selective inhibitors of BRD7 and BRD9 bromodomains - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00152H [pubs.rsc.org]

- 6. Frontiers | Recent Discoveries in the Androgen Receptor Pathway in Castration-Resistant Prostate Cancer [frontiersin.org]

- 7. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]

- 8. TRIM24 mediates ligand-dependent activation of androgen receptor and is repressed by a bromodomain-containing protein, BRD7, in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Brd7-IN-3: A Technical Guide to its Impact on Tumor Suppressor Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brd7-IN-3, a potent and selective dual inhibitor of the bromodomain-containing proteins BRD7 and BRD9, has emerged as a critical tool for investigating the roles of these epigenetic readers in cancer biology. BRD7 is a known tumor suppressor, frequently downregulated in various malignancies and a key component of the p53 and BRCA1 tumor suppressor pathways. Inhibition of BRD7 by this compound is hypothesized to modulate the expression of a wide array of genes, including critical tumor suppressors, thereby impacting cancer cell proliferation and survival. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its observed and predicted effects on tumor suppressor gene expression. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and drug development efforts targeting the BRD7/9 axis.

Introduction to this compound

This compound (also referred to as compound 1-78) is a small molecule inhibitor designed to target the bromodomain of BRD7 and its close homolog, BRD9.[1][2] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. By occupying the acetyl-lysine binding pocket of the BRD7 bromodomain, this compound disrupts its interaction with chromatin, leading to alterations in the expression of BRD7 target genes.[3]

The rationale for targeting BRD7 in cancer stems from its well-established role as a tumor suppressor. BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a variant of the SWI/SNF complex.[4] It is essential for the transcriptional activation of a subset of p53 target genes and is also a binding partner of BRCA1, participating in the regulation of estrogen receptor α expression.[4][5] Given that BRD7 is frequently downregulated in cancers such as breast, prostate, and ovarian cancer, its inhibition by molecules like this compound provides a valuable approach to probe the consequences of BRD7 loss-of-function.[4]

Quantitative Data: Impact of BRD7 Inhibition on Gene Expression

While comprehensive data on the direct effects of this compound on a wide range of tumor suppressor genes is still emerging, studies on the closely related and more selective BRD7 inhibitor, compound 2-77, in prostate cancer cells (LNCaP) provide significant insights. Inhibition of BRD7 is expected to produce effects opposite to those of BRD7 overexpression. Since BRD7 is a positive regulator of many tumor suppressor genes, its inhibition is predicted to decrease their expression.

The following table summarizes the inhibitory activity of this compound and the gene expression changes induced by a selective BRD7 inhibitor in LNCaP cells.

| Inhibitor | Target(s) | IC50 (µM) | Cell Line | Treatment | Downregulated Genes of Interest | Upregulated Genes of Interest | Reference |

| This compound (1-78) | BRD7, BRD9 | 1.6 (BRD7), 2.7 (BRD9) | N/A | N/A | Data not yet available | Data not yet available | [1][2] |

| Compound 2-77 | BRD7 > BRD9 | 1.1 (BRD7), 3.2 (BRD9) in HEK293T cells | LNCaP | 1 µM for 72h | Androgen Receptor (AR) target genes | Detailed list pending full supplementary data access | [6] |

Note: The full list of 661 downregulated and 859 upregulated genes from the RNA-Seq data mentioned in Ordonez-Rubiano et al., 2023 is crucial for a complete picture and is anticipated to be found in the supplementary materials of the publication. The focus on Androgen Receptor (AR) target genes in prostate cancer is a key finding.[6]

Key Signaling Pathways Modulated by BRD7

The inhibition of BRD7 by this compound is expected to impact several critical signaling pathways where BRD7 plays a regulatory role. The following diagrams illustrate these pathways.

The p53 Tumor Suppressor Pathway

BRD7 is a crucial co-factor for the tumor suppressor protein p53. It is required for the efficient p53-mediated transcription of a subset of its target genes, which are involved in cell cycle arrest and apoptosis.[4][5] Inhibition of BRD7 would therefore be expected to attenuate the p53 transcriptional response.

Caption: BRD7's role in the p53 pathway and its inhibition by this compound.

The BRCA1-Mediated Transcription Pathway

BRD7 is a direct binding partner of the tumor suppressor BRCA1 and is involved in the transcriptional regulation of BRCA1 target genes, such as the estrogen receptor α (ERα).[7][8] Inhibition of BRD7 could disrupt this interaction and affect BRCA1-mediated gene expression.

Caption: BRD7's interaction with BRCA1 and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following are representative protocols for key experiments used in the characterization of BRD7 inhibitors.

Cell Culture and Inhibitor Treatment

-

Cell Lines: LNCaP (prostate cancer, androgen-sensitive), PC-3 (prostate cancer, androgen-insensitive), HEK293T (human embryonic kidney).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Treatment Protocol: Cells are seeded in appropriate culture vessels (e.g., 6-well plates for RNA extraction, 96-well plates for viability assays). After 24 hours, the culture medium is replaced with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions (e.g., <0.1%). Cells are then incubated for the desired duration (e.g., 72 hours).

RNA Sequencing (RNA-Seq) Analysis

This protocol outlines the general workflow for analyzing gene expression changes upon treatment with a BRD7 inhibitor.

Caption: A typical workflow for an RNA-sequencing experiment.

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, and the double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are quality-controlled and aligned to a reference genome. Gene expression levels are quantified, and differential gene expression analysis is performed between inhibitor-treated and vehicle-treated samples to identify significantly up- and downregulated genes.

Cell Viability Assay (CellTiter-Glo®)

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.

-

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a suitable density.

-

After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for the desired time period (e.g., 4 days).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Western Blotting

-

Purpose: To determine the protein levels of BRD7 and downstream targets of the affected signaling pathways.

-

Procedure:

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-BRD7, anti-p53, anti-p21) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion and Future Directions

This compound is a valuable chemical probe for elucidating the complex roles of BRD7 and BRD9 in cancer. The inhibition of BRD7 is expected to have a significant impact on the expression of tumor suppressor genes, primarily through the disruption of the p53 and BRCA1 pathways. The preliminary data from similar selective BRD7 inhibitors in prostate cancer cells confirms that BRD7 inhibition leads to widespread changes in gene expression.

Future research should focus on:

-

Conducting comprehensive gene expression profiling (e.g., RNA-seq) in a broader range of cancer cell lines treated with this compound to identify a consensus set of regulated tumor suppressor genes.

-

Performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to determine the genome-wide binding sites of BRD7 that are displaced by this compound.

-

Investigating the in vivo efficacy of this compound in preclinical cancer models to validate its therapeutic potential.

This technical guide provides a foundational resource for researchers aiming to explore the therapeutic potential of targeting BRD7. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of further studies in this promising area of cancer research.

References

- 1. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - figshare - Figshare [figshare.com]

- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 5. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 6. eubopen.org [eubopen.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. medchemexpress.com [medchemexpress.com]

The Role of BRD7 in Insulin Signaling: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 7 (BRD7) is emerging as a critical regulator in the insulin (B600854) signaling cascade. Initially identified for its role as a tumor suppressor, recent studies have elucidated its significant function in metabolic regulation, particularly in glucose homeostasis. Reduced hepatic BRD7 levels are associated with obesity and glucose intolerance. Conversely, restoring BRD7 expression in the liver of obese mouse models has been shown to improve glucose tolerance and ameliorate hyperglycemia.[1][2] This document provides an in-depth technical overview of the molecular mechanisms by which BRD7 influences the insulin signaling pathway, supported by experimental evidence. It details the intricate interactions of BRD7 with key signaling molecules, presents quantitative data from relevant studies in a structured format, outlines experimental protocols, and provides visual diagrams of the signaling pathways and experimental workflows.

Introduction: BRD7 as a Novel Player in Metabolic Regulation

Bromodomain-containing protein 7 (BRD7) is a member of the bromodomain-containing protein family.[3] While extensively studied for its involvement in tumor suppression through interactions with proteins like p53 and BRCA1, its role in metabolic diseases has become an area of intense research.[3] Notably, BRD7 protein levels are significantly diminished in the livers of obese mice.[1] The restoration of hepatic BRD7 levels in obese and type 2 diabetic mouse models improves glucose tolerance, suggesting a crucial role for BRD7 in maintaining glucose homeostasis.[1][3] This paper will explore the multifaceted influence of BRD7 on the insulin signaling pathway, highlighting its interactions with key components of the cascade and its potential as a therapeutic target.

Molecular Mechanisms of BRD7 Action in Insulin Signaling

BRD7 modulates insulin signaling through several key mechanisms, primarily centered around its interaction with phosphatidylinositol 3-kinase (PI3K) and its impact on downstream effectors.

Interaction with PI3K Regulatory Subunits

A pivotal mechanism of BRD7 action involves its interaction with the p85α and p85β regulatory subunits of PI3K.[3][4] In metabolic tissues like the liver, p85 subunits exist in excess of the p110 catalytic subunits. This excess of free p85 can inhibit PI3K signaling. BRD7 has been shown to bind to the subset of p85 proteins not associated with p110 and facilitate their translocation to the nucleus.[4] This sequestration of inhibitory p85 monomers by BRD7 is proposed to enhance insulin-stimulated PI3K activity.[4]

Regulation of Downstream Effectors: An AKT-Independent and -Dependent Role

BRD7's influence extends to key downstream effectors of the insulin signaling pathway. Overexpression of BRD7 has been demonstrated to increase the phosphorylation of AKT, a central node in the insulin cascade.[3] Furthermore, BRD7 enhances the phosphorylation of Glycogen (B147801) Synthase Kinase 3β (GSK3β) at Serine 9, a modification that leads to its inactivation and promotes glycogen synthesis.[3][4][5] Intriguingly, BRD7 can induce GSK3β phosphorylation even in the absence of AKT activity, suggesting the existence of an AKT-independent mechanism of action.[3][5] This alternative pathway appears to involve the ribosomal protein S6 kinase (S6K).[3][5]

Moreover, evidence suggests an alternative insulin signaling pathway that is independent of Insulin Receptor Substrate (IRS) proteins, in which BRD7 plays a significant role.[2] Studies have shown an interaction between BRD7 and the insulin receptor (InsR), and that IRS1/2 are not required for BRD7's regulation of glucose metabolism, particularly in the context of obesity.[2]

Regulation of ER Stress and XBP1s

BRD7 also plays a role in mitigating endoplasmic reticulum (ER) stress, a condition implicated in metabolic diseases. It facilitates the nuclear translocation of the spliced form of X-box binding protein 1 (XBP1s), a master regulator of the ER protein folding function.[1][3] By increasing the activity of XBP1s, BRD7 helps to alleviate ER stress, thereby improving glucose tolerance.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the role of BRD7 in insulin signaling.

| Parameter | Model System | BRD7 Modulation | Observed Effect | Reference |

| GSK3β Phosphorylation (Ser9) | In vitro and in vivo models | Overexpression | Increased phosphorylation | [3][4][5] |

| AKT Phosphorylation (Ser473) | Obese mouse liver | Overexpression | Increased phosphorylation | [3] |

| AKT Phosphorylation (Ser473) | Cancerous conditions | Overexpression | Decreased phosphorylation | [3] |

| 4E-BP1 Phosphorylation | In vitro and in vivo models | Overexpression | Increased phosphorylation | [3][5] |

| Blood Glucose Levels | High-fat diet-challenged liver-specific IRS1/2 knockout mice | Upregulation of hepatic BRD7 | Significantly reduced | [2] |

| Glucose Homeostasis | High-fat diet-challenged liver-specific IRS1/2 knockout mice | Upregulation of hepatic BRD7 | Restored | [2] |

| Nuclear XBP1s | Liver of knockout mouse model and adenovirus-mediated knockdown | Downregulation | Lack of nuclear XBP1s | [1] |

| Body Weight | Liver-specific BRD7 knockout (LBKO) mice on a high-fat diet | Knockout | Increased compared to wild type | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to elucidate the function of BRD7 in the insulin signaling pathway.

Adenovirus Production and In Vivo Infection

-

Objective: To achieve hepatic overexpression or knockdown of BRD7 in mouse models.

-

Protocol:

-

Recombinant adenoviruses expressing BRD7 (Ad-BRD7) or a short-hairpin RNA targeting BRD7 (Ad-shBRD7) are generated using a commercially available system (e.g., AdEasy system).

-

The generated adenoviruses are purified by cesium chloride gradient centrifugation.

-

For in vivo infection, mice are anesthetized and injected with the adenovirus preparation via the tail vein.

-

Control groups are injected with an adenovirus expressing a non-targeting sequence or a reporter gene (e.g., GFP).

-

Metabolic studies and tissue harvesting are typically performed 5-7 days post-injection.

-

Immunoprecipitation and Western Blotting

-

Objective: To assess protein-protein interactions (e.g., BRD7 and p85) and protein phosphorylation states.

-

Protocol:

-

Cells or liver tissues are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

For immunoprecipitation, the lysate is pre-cleared with protein A/G agarose (B213101) beads.

-

The pre-cleared lysate is then incubated with a primary antibody against the protein of interest (e.g., anti-BRD7) overnight at 4°C.

-

Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

The beads are washed multiple times to remove non-specific binding.

-

The immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.

-

For Western blotting, protein samples (either whole-cell lysates or immunoprecipitates) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., anti-p-AKT, anti-AKT, anti-p-GSK3β, anti-GSK3β, anti-BRD7, anti-p85).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Glucose, Insulin, and Pyruvate (B1213749) Tolerance Tests

-

Objective: To assess in vivo glucose metabolism and insulin sensitivity.

-

Protocol:

-

Glucose Tolerance Test (GTT):

-

Mice are fasted overnight (typically 16 hours).

-

A baseline blood glucose measurement is taken from the tail vein.

-

Mice are administered an intraperitoneal (i.p.) injection of glucose (typically 2 g/kg body weight).

-

Blood glucose levels are measured at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

-

-

Insulin Tolerance Test (ITT):

-

Mice are fasted for a shorter period (typically 4-6 hours).

-

A baseline blood glucose measurement is taken.

-

Mice are administered an i.p. injection of human insulin (typically 0.75 U/kg body weight).

-

Blood glucose levels are measured at specified time points (e.g., 15, 30, 45, and 60 minutes) post-injection.

-

-

Pyruvate Tolerance Test (PTT):

-

Mice are fasted overnight.

-

A baseline blood glucose measurement is taken.

-

Mice are administered an i.p. injection of sodium pyruvate (typically 2 g/kg body weight).

-

Blood glucose levels are measured at specified time points to assess the rate of gluconeogenesis.

-

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this document.

Caption: BRD7's multifaceted role in the insulin signaling pathway.

Caption: Workflow for immunoprecipitation and Western blotting.

Caption: Experimental workflow for a Glucose Tolerance Test (GTT).

Conclusion and Future Directions

BRD7 has been identified as a significant regulator of the insulin signaling pathway, exerting its influence through multiple mechanisms. Its ability to modulate PI3K activity, influence downstream effectors both dependently and independently of AKT, and regulate ER stress underscores its importance in maintaining glucose homeostasis. The data strongly suggest that reduced hepatic BRD7 levels contribute to the pathophysiology of obesity and type 2 diabetes.

Future research should focus on further elucidating the precise molecular interactions of BRD7 within the insulin signaling cascade. Investigating the factors that regulate BRD7 expression in metabolic tissues could provide valuable insights. Furthermore, the development of small molecules that can modulate BRD7 activity or expression could represent a novel therapeutic strategy for the treatment of insulin resistance and type 2 diabetes. The exploration of "Brd7-IN-3" or other specific modulators, once identified and characterized, will be a critical next step in translating these basic research findings into clinical applications.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of Brd7-IN-3 Beyond BRD7/BRD9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets of Brd7-IN-3, a chemical probe designed as a dual inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9). While primarily targeting these two homologous proteins, a thorough understanding of its broader cellular interactions is critical for the precise interpretation of experimental results and potential therapeutic development. This document summarizes the known quantitative data for this compound binding, details the experimental protocols for target identification and validation, and visualizes key signaling pathways and experimental workflows.

Quantitative Data on Cellular Targets of this compound

This compound, also referred to as compound 1-78 in its primary publication, has been characterized for its binding affinity against its intended targets, BRD7 and BRD9, as well as for off-target interactions within the bromodomain family. The following table summarizes the available quantitative data.

| Target | Method | Value | Unit | Reference |

| BRD7 | IC50 (FP) | 1.6 | µM | [1] |

| Kd (bromoKdELECT) | 290 | nM | [2] | |

| Kd (MST) | 1.2 | µM | [2] | |

| BRD9 | IC50 (FP) | 2.7 | µM | [1] |

| Kd (bromoKdELECT) | 650 | nM | [2] | |

| Kd (MST) | No Binding | - | [2] | |

| BRPF1B | Kd (bromoKdELECT) | 1200 | nM | [2] |

Note: A comprehensive, unbiased screen of this compound against the entire human kinome or proteome is not publicly available. The known off-target binding is currently limited to the bromodomain family.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound and its cellular targets.

Thermal Shift Assay (TSA)

This biophysical assay is used to assess the binding of a ligand to a target protein by measuring the change in the protein's thermal stability.

-

Principle: Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

-

Protocol:

-

Recombinant BRD7 or BRD9 bromodomain protein is diluted in a suitable buffer (e.g., 100 mM KPO4 pH 7.5, 100 mM NaCl, 1 mM TCEP).

-

The protein solution is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

This compound or a vehicle control (e.g., DMSO) is added to the protein-dye mixture at various concentrations.

-

The reaction is performed in a quantitative PCR instrument, where the temperature is gradually increased.

-

The fluorescence is measured at each temperature increment. The Tm is determined as the midpoint of the unfolding transition.

-

An increase in Tm in the presence of this compound indicates binding.

-

Fluorescence Polarization (FP) Assay

This competitive binding assay is used to determine the IC50 value of an inhibitor.

-

Principle: A fluorescently labeled probe that binds to the target protein will have a high fluorescence polarization due to its slow tumbling in solution. An unlabeled inhibitor that competes for the same binding site will displace the fluorescent probe, leading to a decrease in fluorescence polarization.

-

Protocol:

-

A fluorescently labeled probe with known affinity for the BRD7/BRD9 bromodomain is synthesized.

-

Recombinant BRD7 or BRD9 bromodomain protein is incubated with the fluorescent probe at a concentration that results in a significant polarization signal.

-

Serial dilutions of this compound are added to the protein-probe mixture.

-

The fluorescence polarization is measured after an incubation period.

-

The IC50 value is calculated by fitting the data to a dose-response curve.

-

NanoBRET™ Target Engagement Assay

This live-cell assay measures the engagement of a compound with its target protein.

-

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same protein (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

-

Protocol:

-

HEK293T cells are transiently transfected with a plasmid encoding a NanoLuc®-BRD7 or NanoLuc®-BRD9 fusion protein.

-

The transfected cells are seeded into multi-well plates.

-

The cells are treated with a fluorescent tracer that binds to the bromodomain.

-

Serial dilutions of this compound are added to the cells.

-

The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured using a luminometer.

-

The BRET ratio is calculated, and the IC50 value for target engagement in live cells is determined.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to assess the effect of a compound on cell proliferation and viability.

-

Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The luciferase-based reaction generates a luminescent signal that is proportional to the number of viable cells.

-

Protocol:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3) are seeded in multi-well plates.

-

The cells are treated with serial dilutions of this compound or a vehicle control.

-

After a specified incubation period (e.g., 4-7 days), the CellTiter-Glo® reagent is added to each well.

-

The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.

-

The luminescence is measured using a luminometer.

-

The effect of this compound on cell viability is determined by comparing the luminescence of treated cells to that of control cells.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways in which BRD7 is involved and which may be modulated by this compound.

Caption: BRD7 enhances p53-mediated transcription by stabilizing p53 and recruiting p300.

Caption: BRD7, as part of the PBAF complex, facilitates AR-mediated gene expression.

Experimental Workflows

The following diagrams illustrate the general workflows for identifying and characterizing a chemical probe like this compound.

Caption: A general workflow for the validation of a chemical probe like this compound.

References

The Role of Brd7 Inhibition in Nasopharyngeal Carcinoma: A Technical Overview of Brd7-IN-3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nasopharyngeal carcinoma (NPC) presents a significant clinical challenge, particularly in endemic regions. The bromodomain-containing protein 7 (BRD7) has been identified as a critical tumor suppressor in NPC, with its downregulation correlating with poor prognosis. BRD7 is intricately involved in the regulation of multiple oncogenic signaling pathways, including the Ras/MEK/ERK, PI3K/AKT, and Wnt/β-catenin pathways. Its loss contributes to increased cell proliferation, survival, and immune evasion. Brd7-IN-3 has emerged as a dual inhibitor of BRD7 and its close homolog BRD9. While direct studies of this compound in nasopharyngeal carcinoma are not yet available, its mechanism as a BRD7 inhibitor suggests a promising therapeutic avenue. This document provides a comprehensive technical guide on the established role of BRD7 in NPC and the anticipated therapeutic impact of its inhibition by compounds such as this compound.

The Tumor Suppressive Role of BRD7 in Nasopharyngeal Carcinoma

BRD7 functions as a crucial nuclear transcription factor that is consistently downregulated in NPC tissues and cell lines.[1][2] Its tumor-suppressive functions are multifaceted, impacting cell cycle progression, apoptosis, and the tumor microenvironment.

Regulation of Key Signaling Pathways

BRD7 exerts its tumor-suppressive effects by modulating several critical signaling cascades:

-

PI3K/AKT/mTOR Pathway: BRD7 has been shown to inhibit the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the downregulation of downstream effectors, including phosphorylated STAT3, which in turn reduces the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[1]

-

Ras/MEK/ERK and Rb/E2F Pathways: By negatively regulating the Ras/MEK/ERK and Rb/E2F pathways, BRD7 controls cell cycle progression from the G1 to S phase, thereby inhibiting cell proliferation.[2][3]

-

Wnt/β-catenin Pathway: BRD7 can suppress the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth.[3]

-

BIRC2 Regulation: BRD7 directly binds to the enhancer region of Baculoviral IAP Repeat Containing 2 (BIRC2), an anti-apoptotic protein, and negatively regulates its expression.[4][5]

Interaction with circBRD7

A circular RNA derived from the BRD7 gene, circBRD7, forms a positive feedback loop with its host gene. circBRD7 enhances the transcriptional activation of BRD7, and in turn, BRD7 promotes the formation of circBRD7. This circuit amplifies the tumor-suppressive effects of BRD7.[6][7]

This compound: A Dual Inhibitor of BRD7 and BRD9

This compound is a small molecule inhibitor that targets the bromodomains of both BRD7 and BRD9. While its activity has been primarily characterized in prostate cancer, its inhibitory constants provide a basis for its potential application in other cancers where BRD7 plays a significant role.

Quantitative Data for this compound

| Parameter | Value | Reference |

| IC50 (BRD7) | 1.6 μM | [8] |

| IC50 (BRD9) | 2.7 μM | [8] |

Anticipated Role of this compound in Nasopharyngeal Carcinoma

Based on the established tumor-suppressive functions of BRD7 in NPC, inhibition of BRD7 by this compound is expected to phenocopy the effects of BRD7 loss, potentially promoting NPC progression. However, in a therapeutic context where other compensatory mechanisms might be at play or in combination therapies, the effects could be different. A more likely therapeutic strategy would involve restoring BRD7 function or targeting downstream effectors that are upregulated upon BRD7 loss. For the purpose of this technical guide, we will outline the pathways and expected outcomes of inhibiting BRD7's function, which would be the direct action of this compound.

Expected Cellular and Molecular Effects of this compound in NPC

| Cellular Process | Expected Effect of this compound | Downstream Molecular Consequences |

| Cell Proliferation | Increase | Upregulation of Ras/MEK/ERK and Rb/E2F pathways, leading to G1/S phase transition. |

| Apoptosis | Decrease | Increased expression of BIRC2, an anti-apoptotic protein. |

| Immune Evasion | Increase | Upregulation of PD-L1 expression via activation of the PI3K/AKT/mTOR/STAT3 pathway. |

| Tumor Growth | Promotion | Enhanced cell proliferation and survival. |

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the role of BRD7 and the effects of its inhibition in NPC.

Cell Culture and Transfection

-

Cell Lines: Human NPC cell lines such as CNE2 and 5-8F can be used.[1]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[1]

-

Transfection: For overexpression or knockdown studies, plasmids can be transfected into cells using standard lipid-based transfection reagents according to the manufacturer's instructions.[1]

Western Blot Analysis

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BRD7, p-AKT, AKT, p-STAT3, STAT3, PD-L1, BIRC2, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest or an isotype control IgG overnight at 4°C.

-

Complex Capture: Add Protein A/G agarose beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times with Co-IP lysis buffer.

-

Elution: Elute the protein complexes by boiling in SDS-PAGE loading buffer.

-

Analysis: Analyze the eluted proteins by Western blotting.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Cross-link proteins to DNA by treating cells with formaldehyde.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., BRD7) or a control IgG overnight.

-

Complex Capture: Use Protein A/G beads to precipitate the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions.[5]

In Vivo Xenograft Studies

-

Cell Preparation: Harvest and resuspend NPC cells in a suitable medium.

-

Implantation: Subcutaneously inject the cells into the flanks of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals.

-

Treatment: Once tumors are established, treat the mice with the investigational compound (e.g., this compound) or vehicle control.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and perform downstream analyses such as immunohistochemistry and Western blotting.[4]

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

Caption: BRD7 signaling pathways in nasopharyngeal carcinoma.

Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.

Conclusion and Future Directions

BRD7 stands as a pivotal tumor suppressor in nasopharyngeal carcinoma, with its diminished expression contributing to the malignant phenotype. While this compound has been developed as an inhibitor of BRD7/BRD9, its direct application in NPC warrants careful consideration. The expected outcome of BRD7 inhibition would be the exacerbation of NPC progression. Therefore, therapeutic strategies should likely focus on restoring BRD7 expression or function, or targeting the downstream pathways that become dysregulated in its absence. Future research should aim to validate the effects of specific BRD7 inhibitors like this compound in NPC cell lines and animal models to fully elucidate their therapeutic potential, possibly in combination with other anti-cancer agents, to overcome the oncogenic consequences of BRD7 loss.

References

- 1. BRD7 Inhibited Immune Escape in Nasopharyngeal Carcinoma via Inhibiting PD-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD7 enhances the radiosensitivity of nasopharyngeal carcinoma cells by negatively regulating USP5/METTL3 axis-mediated homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. CircBRD7 attenuates tumor growth and metastasis in nasopharyngeal carcinoma via epigenetic activation of its host gene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Impact of Brd7-IN-3 on p53-Dependent Transcriptional Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 7 (BRD7) has been identified as a critical positive regulator of the tumor suppressor protein p53, enhancing its stability and transcriptional activity. The recent development of small molecule inhibitors targeting BRD7, such as Brd7-IN-3, presents a novel therapeutic avenue for cancers where modulation of the p53 pathway is desirable. This technical guide provides an in-depth analysis of the known effects of BRD7 on p53-dependent transcriptional activation and the prospective impact of its inhibition by this compound. While direct experimental evidence on the effect of this compound on the p53 pathway is not yet available in published literature, this document synthesizes the established role of BRD7 to postulate a mechanism of action for this inhibitor. Detailed experimental protocols and structured data are provided to facilitate further research in this promising area.

Introduction to BRD7 and its Role in p53 Regulation

BRD7 is a member of the bromodomain-containing protein family and a subunit of the PBAF (polybromo-associated BRG1-associated factor) chromatin remodeling complex.[1][2] It functions as a tumor suppressor in various cancers, including breast, ovarian, and nasopharyngeal carcinomas.[1][3] A significant body of research has established BRD7 as a crucial component of the p53 signaling pathway.[3]

BRD7 positively regulates p53 through multiple mechanisms:

-

Transcriptional Coactivation: BRD7 interacts directly with p53 and the histone acetyltransferase p300. This interaction is essential for the efficient p53-mediated transcription of a subset of its target genes, including CDKN1A (p21), HDM2, and TIGAR.[2][3][4] BRD7 is recruited to the promoters of these target genes, where it facilitates histone acetylation, creating a favorable chromatin environment for transcription.[2]

-

Protein Stabilization: In some cellular contexts, such as breast cancer cells harboring wild-type p53, BRD7 increases the stability of the p53 protein.[5] It achieves this by decreasing the phosphorylation and activation of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[5] This effect is dependent on the bromodomain of BRD7 and involves the inactivation of the upstream kinase AKT.[5]

-

Direct Transcriptional Regulation of p53: In hepatocellular carcinoma, BRD7 has been shown to directly bind to the upstream regulatory region of the TP53 gene, enhancing its promoter activity and upregulating its transcription.[6]

Given these roles, the inhibition of BRD7 is expected to antagonize p53 function, leading to a decrease in the transcriptional activation of its target genes.

This compound: A Novel BRD7/BRD9 Dual Inhibitor

This compound (also referred to as compound 1-78) is a recently developed small molecule that acts as a dual inhibitor of the bromodomains of BRD7 and its close homolog, BRD9.[7][8]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound.

| Compound | Target | IC50 (μM) | Reference |

| This compound | BRD7 | 1.6 | [7][9] |

| This compound | BRD9 | 2.7 | [7][9] |

Table 1: In vitro inhibitory concentrations (IC50) of this compound against BRD7 and BRD9 bromodomains.

Postulated Effect on p53-Dependent Transcriptional Activation

Based on the established role of BRD7 as a p53 co-activator, inhibition of BRD7's bromodomain by this compound is hypothesized to disrupt its ability to facilitate p53-dependent transcription. The bromodomain is crucial for recognizing and binding to acetylated lysine (B10760008) residues on histones, a key step in chromatin remodeling and transcriptional activation.[10] By blocking this interaction, this compound would likely prevent the recruitment of the PBAF complex and p300 to p53 target gene promoters, thereby suppressing their expression.

Signaling Pathways and Experimental Workflows

BRD7-p53 Signaling Pathway

Caption: The BRD7-p53 signaling pathway, highlighting BRD7's multifaceted positive regulation of p53.

Hypothesized Mechanism of Action for this compound

Caption: Hypothesized mechanism of this compound in suppressing p53-dependent transcriptional activation.

Experimental Workflow: Luciferase Reporter Assay

Caption: Workflow for a luciferase reporter assay to quantify p53 transcriptional activity.

Key Experimental Protocols

The following are detailed methodologies for experiments crucial to elucidating the effect of this compound on p53-dependent transcriptional activation.

Luciferase Reporter Gene Assay

This assay is used to measure the transcriptional activity of p53 on a specific target promoter.[5]

-

Cell Culture and Transfection:

-

Seed cells (e.g., MCF-7, which have wild-type p53) in 24-well plates.

-

Co-transfect cells using a suitable transfection reagent with:

-

A firefly luciferase reporter plasmid containing a p53-responsive element (e.g., a p21 promoter fragment).

-

A Renilla luciferase plasmid as an internal control for transfection efficiency.

-

Optionally, a p53 expression vector if the endogenous p53 level is low.

-

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a DMSO vehicle control.

-

-

Lysis and Measurement:

-

After another 24-48 hours, lyse the cells using a passive lysis buffer.

-

Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as a fold change relative to the vehicle-treated control.

-

Western Blot Analysis

This technique is used to detect changes in the protein levels of p53 and its downstream targets.[5][6]

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p53, p21, BAX, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure changes in the mRNA levels of p53 target genes.[5]

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound as required.

-

Extract total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Perform qPCR using a SYBR Green master mix with specific primers for target genes (CDKN1A, BAX, etc.) and a housekeeping gene (GAPDH, ACTB).

-

-

Data Analysis:

-

Calculate the relative mRNA expression levels using the 2-ΔΔCt method.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays can determine if this compound affects the recruitment of BRD7 and p53 to the promoters of target genes.[6]

-

Cross-linking and Sonication:

-

Treat cells with this compound.

-

Cross-link protein-DNA complexes with formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with antibodies against BRD7, p53, or a control IgG overnight.

-

Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

-

DNA Purification and Analysis:

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analyze the purified DNA by qPCR using primers specific for the promoter regions of p53 target genes.

-

Conclusion and Future Directions

BRD7 is a validated positive regulator of p53, making it an attractive target for therapeutic intervention. The development of this compound as a potent inhibitor of the BRD7 bromodomain provides a valuable chemical tool to probe this interaction further. While direct evidence is pending, it is strongly hypothesized that this compound will attenuate p53-dependent transcriptional activation by disrupting the chromatin-modifying functions of BRD7.

Future research should focus on experimentally validating this hypothesis using the protocols outlined in this guide. Key investigations should include determining the effect of this compound on the expression of p53 target genes at both the mRNA and protein levels, assessing its impact on p53 protein stability, and examining its ability to disrupt the recruitment of BRD7 to p53-responsive promoters. Such studies will be crucial in defining the therapeutic potential of this compound and other BRD7 inhibitors in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and synthesis of potent and selective inhibitors of BRD7 and BRD9 bromodomains - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00152H [pubs.rsc.org]

- 3. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gentaur.com [gentaur.com]

- 5. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma [jcancer.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]

- 10. pnas.org [pnas.org]

Understanding Brd7-IN-3's Involvement in Cell Cycle Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Brd7-IN-3

This compound is a dual inhibitor targeting the bromodomains of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on proteins, including histones, playing a crucial role in the regulation of gene transcription. By inhibiting the bromodomain of BRD7, small-molecule inhibitors like this compound can disrupt its interaction with acetylated histones, leading to alterations in chromatin structure and gene expression.[2] This targeted approach offers a potential strategy for therapeutic intervention in diseases where BRD7 function is dysregulated, such as cancer.[2]

This compound has been identified as compound 1-78 in a study focused on the rational design of selective BRD7 bromodomain inhibitors.[1] The inhibitory activity of this compound is characterized by its half-maximal inhibitory concentration (IC50) values.

The Role of BRD7 in Cell Cycle Progression